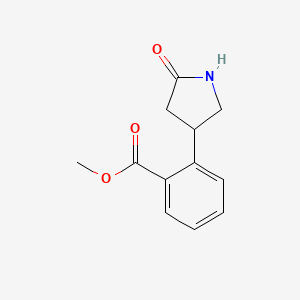![molecular formula C16H29NO2S2 B13904750 (3R)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13904750.png)
(3R)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a hydroxyl group, and a decanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting an appropriate amine with a thiocarbonyl compound under controlled conditions.
Chain Extension: The decanone chain can be introduced through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various enzymes and receptors are of particular interest, as they may lead to the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3R)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-hydroxy-1-[(4S)-4-methyl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one
- (3R)-3-hydroxy-1-[(4S)-4-ethyl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one
- (3R)-3-hydroxy-1-[(4S)-4-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one
Uniqueness
The uniqueness of (3R)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one lies in its specific substituents and stereochemistry. The presence of the propan-2-yl group and the specific configuration of the hydroxyl and thiazolidine groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H29NO2S2 |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
(3R)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one |
InChI |
InChI=1S/C16H29NO2S2/c1-4-5-6-7-8-9-13(18)10-15(19)17-14(12(2)3)11-21-16(17)20/h12-14,18H,4-11H2,1-3H3/t13-,14-/m1/s1 |
InChI Key |
KVGWSLGQNCUBEY-ZIAGYGMSSA-N |
Isomeric SMILES |
CCCCCCC[C@H](CC(=O)N1[C@H](CSC1=S)C(C)C)O |
Canonical SMILES |
CCCCCCCC(CC(=O)N1C(CSC1=S)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline](/img/structure/B13904672.png)

![1-(5-Chloro-6-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B13904697.png)
![methyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13904705.png)
amine hydrochloride](/img/structure/B13904712.png)
![((7A'S)-2,2-difluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13904729.png)








